

DSLET as a Pharmacological Tool in Neuropharmacology: Application Notes and Protocols

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Compound of Interest

Compound Name: *DSLET*

Cat. No.: *B1663041*

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Introduction

[D-Ser2, Leu5]-Enkephalin-Thr6 (**DSLET**) is a potent and highly selective synthetic opioid peptide analog that acts as an agonist for the delta (δ)-opioid receptor. Its high affinity and selectivity for the δ -opioid receptor over the mu (μ)-opioid receptor make it an invaluable pharmacological tool in neuropharmacology research. **DSLET** is widely utilized to investigate the physiological and pathological roles of the δ -opioid receptor system, including its involvement in analgesia, mood regulation, and neuroprotection. These application notes provide a comprehensive overview of the use of **DSLET** in key neuropharmacological experiments, including detailed protocols and data presentation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **DSLET**, providing a clear comparison of its binding affinity, selectivity, and in vivo efficacy.

Parameter	Receptor	Value	Description
Binding Affinity (K _i)	δ-opioid	0.501 nM (pK _i : 9.3)[1]	The equilibrium dissociation constant, indicating the concentration of DSLET required to occupy 50% of the δ-opioid receptors at equilibrium. A lower K _i value signifies higher binding affinity.
μ-opioid	63.1 nM (pK _i : 7.2)[2]	The equilibrium dissociation constant for the μ-opioid receptor.	
Selectivity	δ vs. μ	~126-fold	The ratio of K _i values (μ/δ), demonstrating DSLET's preferential binding to the δ-opioid receptor.
Functional Potency (IC ₅₀)	δ-opioid	1.2 nM	The concentration of DSLET that elicits a half-maximal inhibitory response in a forskolin-stimulated cAMP accumulation assay, indicating its potency in a functional cellular context.

In Vivo Efficacy	Analgesia (Hot Plate Test)	See Table 2	The dose-dependent effect of DSLET on increasing the latency of a nociceptive response to a thermal stimulus in mice.
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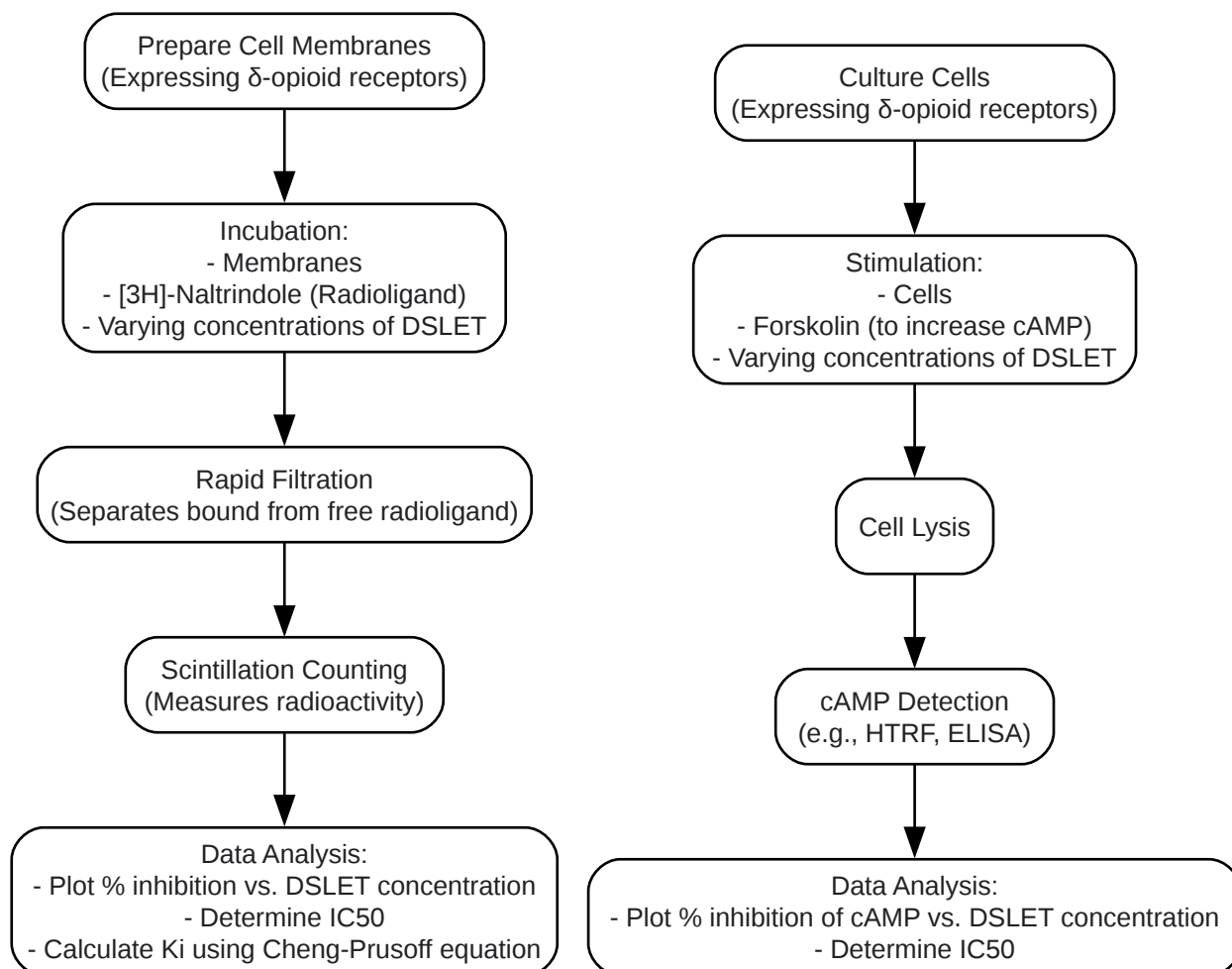
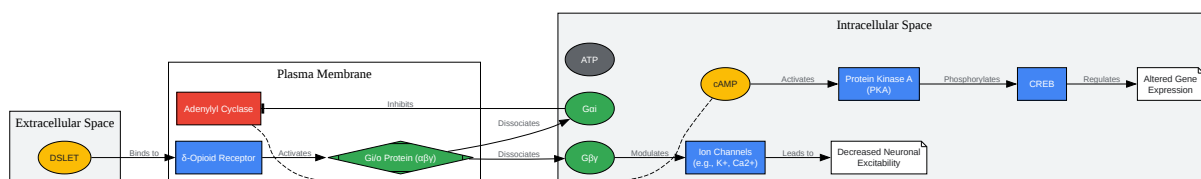
Table 1: **DSLET** Binding Affinity, Selectivity, and Functional Potency.

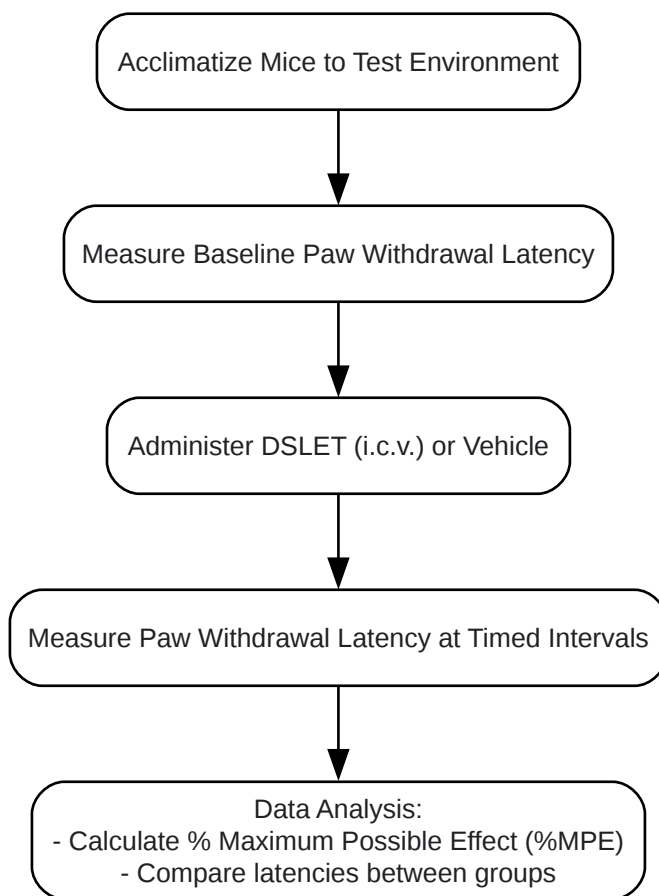
DSLET Dose (nmol, i.c.v.)	Mean Paw Withdrawal Latency (seconds) \pm SEM	% Maximum Possible Effect (%MPE)
0 (Vehicle)	12.5 \pm 1.2	0%
1	18.7 \pm 2.1	35%
3	25.4 \pm 2.8	72%
10	35.2 \pm 3.5	126%

Table 2: Dose-Response of Intracerebroventricular (i.c.v.) **DSLET** in the Mouse Hot Plate Test. The %MPE is calculated as: $(((\text{Post-drug latency} - \text{Baseline latency}) / (\text{Cut-off time} - \text{Baseline latency})) \times 100)$. A cut-off time of 45 seconds is used to prevent tissue damage.

Signaling Pathway

Activation of the δ -opioid receptor by **DSLET** initiates a cascade of intracellular signaling events. The δ -opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[3][4] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and $\beta\gamma$ subunits, which then modulate the activity of various downstream effector proteins.[5][6]





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